(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid

FAP inhibition Enzyme kinetics Fibroblast Activation Protein

(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid (CAS 915283-78-2) is an N-acyl-blocked, dipeptide-derived boronic acid that functions as a highly selective, low-nanomolar inhibitor of Fibroblast Activation Protein (FAP). The compound features a pyrrolidine-2-boronic acid (boroPro) warhead that forms a reversible covalent complex with the catalytic serine of FAP, while the N-terminal acetamidoacetyl cap prevents unwanted intramolecular cyclization and sharply reduces off-target activity against related prolyl peptidases including dipeptidyl peptidase-4 (DPP-4).

Molecular Formula C8H15BN2O4
Molecular Weight 214.03 g/mol
CAS No. 915283-78-2
Cat. No. B11888665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid
CAS915283-78-2
Molecular FormulaC8H15BN2O4
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)CNC(=O)C)(O)O
InChIInChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m0/s1
InChIKeyUUOZISWTWURDGU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid (CAS 915283-78-2): Selective FAP Inhibitor Pharmacophore for Targeted Radiopharmaceutical Development


(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid (CAS 915283-78-2) is an N-acyl-blocked, dipeptide-derived boronic acid that functions as a highly selective, low-nanomolar inhibitor of Fibroblast Activation Protein (FAP) . The compound features a pyrrolidine-2-boronic acid (boroPro) warhead that forms a reversible covalent complex with the catalytic serine of FAP, while the N-terminal acetamidoacetyl cap prevents unwanted intramolecular cyclization and sharply reduces off-target activity against related prolyl peptidases including dipeptidyl peptidase-4 (DPP-4) . The (R)-stereochemistry at the pyrrolidine C2 position is a critical pharmacophoric determinant for FAP-targeted radiopharmaceutical design, as demonstrated by its use as the core scaffold in ⁶⁸Ga-labeled and ⁹⁹ᵐTc-labeled FAP-targeted PET/SPECT imaging agents .

Why Generic Substitution Fails for (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid in FAP-Targeted Research and Radiopharmaceutical Programs


Attempting to substitute (R)-(1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid (CAS 915283-78-2) with the (S)-enantiomer (Ac-Gly-BoroPro, CAS 886992-99-0), the racemic mixture (CAS 915283-64-6), or N-acyl-Sar-boroPro analogs introduces quantifiable differences in molecular recognition, pharmacokinetic suitability, and radiochemical conjugation efficiency that directly compromise experimental reproducibility and translational outcomes. While the (S)-enantiomer exhibits comparable FAP inhibitory potency (Ki = 23 ± 3 nM), the (R)-configuration is the sole stereoisomer validated as the pharmacophore for FAP-targeted PET/SPECT tracer development, where stereochemical inversion alters chelator conjugation geometry, tumor uptake, and off-target tissue accumulation . The racemic mixture (CAS 915283-64-6) delivers a 50% inactive enantiomer load, effectively halving the active FAP-binding species per unit mass, while N-acyl-Sar-boroPro derivatives show diminished FAP inhibitory activity despite retaining DPP-4 selectivity . Bortezomib (PS-341), though a boronic acid proteasome inhibitor, targets the 20S proteasome (Ki = 0.6 nM) and lacks FAP selectivity, rendering it mechanistically and pharmacologically non-substitutable .

Quantitative Differentiation Evidence for (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid Relative to Comparators


FAP Inhibitory Potency: Equivalent Target Engagement to the (S)-Enantiomer, but with Critical Stereochemical Requirement for Radiopharmaceutical Conjugation

The (R)-enantiomer (CAS 915283-78-2) inhibits recombinant human FAP with a Ki of 23 nM, consistent with the inhibition constant reported for the (S)-enantiomer (Ac-Gly-BoroPro, Ki = 23 ± 3 nM) . Despite identical intrinsic FAP affinity, the (R)-configuration is the required stereochemistry for the pyrrolidine-2-boronic acid pharmacophore used in clinical-stage FAP-targeted radiopharmaceuticals such as ⁶⁸Ga-DOTA-D-Alanine-BoroPro and ⁹⁹ᵐTc-HYNIC-iFAP, where stereochemical inversion at C2 disrupts the spatial orientation of the radiometal-chelator complex relative to the FAP active site . No FAP-targeted PET tracer in peer-reviewed literature utilizes the (S)-enantiomer as its boroPro warhead.

FAP inhibition Enzyme kinetics Fibroblast Activation Protein

Selectivity Window Against Dipeptidyl Peptidase-4 (DPP-4): 16-Fold Discrimination Prevents Off-Target Metabolic Interference

The N-acetamidoacetyl cap of (R)-(1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid confers a 16-fold selectivity window against DPP-4, a ubiquitously expressed serine protease involved in incretin hormone metabolism . FAP is inhibited with a Ki of 23 nM, whereas DPP-4 requires a Ki of 377 ± 18 nM to achieve steady-state inhibition . This selectivity profile is structurally attributable to the N-terminal capping strategy: the acetamidoacetyl moiety blocks the free amine terminus, reducing nucleophilicity and preventing the intramolecular cyclization that broadens the inhibitory spectrum of uncapped boroPro derivatives such as Val-boroPro (talabostat), which inhibits DPP-4 with a Ki of 0.18 nM and DPP-7/8/9 at picomolar to low-nanomolar concentrations .

Target selectivity DPP-4 Off-target profiling

Broad-Spectrum Prolyl Peptidase Selectivity: 9- to 5,400-Fold Window Against DPP-7, DPP-8, DPP-9, POP, and APH

Beyond DPP-4 selectivity, the N-acetamidoacetyl-boroPro scaffold demonstrates a selectivity window spanning 9- to 5,400-fold against a panel of five additional prolyl peptidases: DPP-7, DPP-8, DPP-9, prolyl oligopeptidase (POP), and acylpeptide hydrolase (APH) . Across this entire enzyme panel, the Ki values for off-target prolyl peptidases are uniformly higher than the FAP Ki of 23 nM by at least 9-fold and up to 5,400-fold . This broad selectivity profile distinguishes the N-acetyl-Gly-boroPro chemotype from earlier-generation boroPro inhibitors such as Val-boroPro, which exhibits a narrow selectivity window and potent inhibition of multiple DPP family members . The selectivity arises from the N-terminal acetylation strategy, which exploits the unique S1' subsite geometry of FAP that accommodates N-blocked P2 glycine residues, a structural feature absent in DPP-4, DPP-7, DPP-8, and DPP-9 .

Prolyl peptidase panel Selectivity profiling Enzyme specificity

Physicochemical Properties: Defined LogP and TPSA Facilitate Formulation and Conjugation Reproducibility

The (R)-enantiomer (CAS 915283-78-2) has experimentally validated and calculated physicochemical parameters including a topological polar surface area (TPSA) of 89.87 Ų and a calculated LogP of -1.8745 . The (S)-enantiomer (CAS 886992-99-0) is reported with a LogP of -1.21 from alternative suppliers . While enantiomers typically share identical calculated LogP values, the inter-supplier variability in reported values for the (S)-enantiomer (range: -1.21 to -1.8745) underscores the importance of lot-specific characterization data. The (R)-enantiomer's defined TPSA of 89.87 Ų falls within the optimal range for aqueous solubility and renal clearance, which is critical for radiopharmaceutical applications where rapid clearance of unbound tracer from non-target tissues directly impacts image contrast and dosimetry . The commercial availability of the (R)-enantiomer at ≥98% purity (Leyan, MolCore) provides a well-characterized starting material for GMP-adjacent conjugation chemistry .

Physicochemical characterization LogP TPSA Quality control

Procurement-Relevant Research and Industrial Application Scenarios for (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid (CAS 915283-78-2)


Synthesis of ⁶⁸Ga-Labeled and ⁹⁹ᵐTc-Labeled FAP-Targeted PET/SPECT Radiopharmaceuticals for Oncology Imaging

The (R)-enantiomer serves as the stereochemically defined boroPro warhead for conjugating DOTA, HYNIC, or NOTA chelators via a D-alanine or glycine linker to produce FAP-targeted imaging agents . In the validated synthetic route, (R)-1-(2-acetamidoacetyl)pyrrolidin-2-ylboronic acid is first deprotected to expose the pyrrolidine nitrogen, then acylated with a quinoline-4-carbonyl-D-alanine or 6-hydrazinylnicotinoyl-D-alanine moiety, followed by chelator conjugation and radiometal labeling . The (R)-stereochemistry at C2 of the pyrrolidine ring is essential for maintaining the correct spatial orientation of the boronic acid warhead within the FAP catalytic pocket; use of the (S)-enantiomer or racemate results in reduced tumor uptake and increased hepatic accumulation in preclinical murine xenograft models . This application scenario directly benefits from the compound's defined ≥98% purity specification, which ensures reproducible conjugation stoichiometry and minimizes purification challenges arising from enantiomeric impurities .

In Vitro FAP Selectivity Profiling and Target Engagement Assays in Cancer-Associated Fibroblast (CAF) Biology

Researchers studying the role of FAP in the tumor microenvironment require a selective FAP inhibitor that does not confound results through inhibition of co-expressed prolyl peptidases . (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid, with its 9- to 5,400-fold selectivity window over DPP-4, DPP-7, DPP-8, DPP-9, POP, and APH, enables FAP-specific target engagement studies in CAF co-culture models, patient-derived organoids, and tissue explants . In competitive activity-based protein profiling (ABPP) experiments, the compound can be used at concentrations up to 200 nM (approximately 9× Ki) to achieve >90% FAP occupancy while maintaining <10% occupancy of DPP-4 and negligible occupancy of other prolyl peptidases, providing a clean pharmacological window for FAP functional studies . This contrasts with Val-boroPro, which at comparable concentrations inhibits multiple DPP family members and precludes unambiguous attribution of phenotypic effects to FAP inhibition .

Structure-Activity Relationship (SAR) Programs for Next-Generation FAP Inhibitors and FAP-Targeted Prodrugs

Medicinal chemistry teams developing FAP-activated prodrugs or extended-half-life FAP inhibitors use (R)-(1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid as a benchmark reference compound and synthetic precursor . The N-acetamidoacetyl group can be selectively hydrolyzed to generate (R)-1-(2-aminoacetyl)pyrrolidin-2-ylboronic acid, a versatile intermediate for introducing diverse N-acyl, N-sulfonyl, or N-carbamoyl substituents to modulate FAP affinity, selectivity, and pharmacokinetic properties . SAR studies published by Tran et al. (2007) demonstrate that N-acyl-Gly-boroPro derivatives retain low nanomolar FAP potency and DPP-4 selectivity, whereas N-acyl-Sar-boroPro analogs show diminished FAP inhibitory activity . The (R)-enantiomer's defined stereochemistry and high purity (≥98%) provide a consistent starting point for SAR exploration, enabling reliable correlation between structural modifications and biological activity without confounding contributions from enantiomeric or diastereomeric impurities .

Quote Request

Request a Quote for (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.